(S)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride
CAS No.: 1624261-51-3
Cat. No.: VC7840346
Molecular Formula: C8H10Cl3NO
Molecular Weight: 242.5
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1624261-51-3 |
---|---|
Molecular Formula | C8H10Cl3NO |
Molecular Weight | 242.5 |
IUPAC Name | (2S)-2-amino-2-(3,4-dichlorophenyl)ethanol;hydrochloride |
Standard InChI | InChI=1S/C8H9Cl2NO.ClH/c9-6-2-1-5(3-7(6)10)8(11)4-12;/h1-3,8,12H,4,11H2;1H/t8-;/m1./s1 |
Standard InChI Key | MHVBQPIPUIGSRB-DDWIOCJRSA-N |
Isomeric SMILES | C1=CC(=C(C=C1[C@@H](CO)N)Cl)Cl.Cl |
SMILES | C1=CC(=C(C=C1C(CO)N)Cl)Cl.Cl |
Canonical SMILES | C1=CC(=C(C=C1C(CO)N)Cl)Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
(S)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride belongs to the β-amino alcohol class, featuring a chiral carbon atom at the β-position (C2) with an (S)-configuration. The core structure consists of:
-
A 3,4-dichlorophenyl ring providing lipophilicity and electronic effects.
-
A primary amino group (-NH) at C2, protonated as -NH in the hydrochloride salt.
-
A hydroxyl group (-OH) at the ethanol moiety, enabling hydrogen bonding.
The hydrochloride salt enhances aqueous solubility, critical for pharmaceutical processing .
Table 1: Key Chemical Identifiers
Property | Value | Source |
---|---|---|
CAS Number | 1624261-51-3 | |
IUPAC Name | (2S)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride | |
Molecular Formula | ||
Molecular Weight | 242.53 g/mol | |
Purity | ≥98% (HPLC) |
Synthesis and Manufacturing
Production Overview
Industrial synthesis of (S)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride is optimized for high enantiomeric excess (ee) and yield. While detailed synthetic routes are proprietary, general approaches involve:
-
Chiral Resolution: Enzymatic or chemical resolution of racemic mixtures to isolate the (S)-enantiomer.
-
Nucleophilic Substitution: Reaction of 3,4-dichlorobenzaldehyde with nitroethane followed by reduction and resolution .
-
Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt .
Manufacturers like MolCore BioPharmatech employ ISO-certified processes, ensuring batch consistency and compliance with pharmaceutical standards .
Physicochemical Properties
Stability and Solubility
The compound exhibits:
-
Hydroscopicity: Moderate, requiring desiccated storage.
-
Solubility: High solubility in polar solvents (e.g., water, methanol) due to ionic character; limited solubility in apolar solvents .
-
Thermal Stability: Decomposes above 200°C without melting, typical of hydrochloride salts.
Table 2: Representative Physicochemical Data
Pharmaceutical Applications
Role as an API Intermediate
(S)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride is integral to synthesizing:
-
Kinase Inhibitors: The dichlorophenyl moiety enhances target binding affinity in kinase domains.
-
Antidepressants: β-amino alcohols modulate monoamine reuptake transporters .
-
Anticancer Agents: Structural analogs demonstrate activity against MCF-7 breast cancer cells .
Case Study: Gold Nanoparticle Drug Delivery
Recent studies highlight derivatives of dichlorophenyl-containing compounds in nanomedicine. For example, 99mTc-labeled benzenesulfonamide-gold citrate nanoparticles showed tumor-specific accumulation in mice, underscoring the therapeutic potential of halogenated aromatics in targeted therapies .
Precaution | Guideline | Source |
---|---|---|
Personal Protection | Gloves, goggles, ventilated workspace | |
First Aid | Flush eyes/skin with water; seek medical attention if ingested |
Comparative Analysis with Structural Analogs
Chlorine Substitution Effects
The 3,4-dichloro configuration confers distinct properties compared to isomers:
Compound | CAS Number | LogP | Bioactivity |
---|---|---|---|
(S)-2-Amino-2-(2,4-dichlorophenyl)ethanol HCl | 1391564-88-7 | 2.1 | Moderate CYP3A4 inhibition |
(S)-2-Amino-2-(4-chlorophenyl)ethanol HCl | 191109-51-0 | 1.8 | Lower receptor affinity |
The 3,4-substitution pattern optimizes steric and electronic interactions with hydrophobic enzyme pockets, enhancing target engagement .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume